molecular formula C9H12N2O B1649857 5-Methoxy-1,2,3,4-tetrahydro-2,6-naphthyridine CAS No. 1060816-48-9

5-Methoxy-1,2,3,4-tetrahydro-2,6-naphthyridine

Cat. No.: B1649857
CAS No.: 1060816-48-9
M. Wt: 164.20
InChI Key: PWOBLYJANXSUSF-UHFFFAOYSA-N
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Description

5-Methoxy-1,2,3,4-tetrahydro-2,6-naphthyridine is a heterocyclic organic compound characterized by its bicyclic structure containing nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-1,2,3,4-tetrahydro-2,6-naphthyridine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the reaction of 2,6-diaminopyridine with methoxyacetyl chloride in the presence of a suitable catalyst. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the reactants.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The choice of solvents, temperature, and pressure are optimized to maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 5-Methoxy-1,2,3,4-tetrahydro-2,6-naphthyridine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions can be performed using hydrogen gas (H₂) in the presence of a palladium catalyst.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: Oxidation of the compound can lead to the formation of corresponding naphthyridine-oxide derivatives.

  • Reduction: Reduction typically results in the formation of the corresponding tetrahydro derivatives.

  • Substitution: Substitution reactions can yield various alkylated derivatives of the compound.

Scientific Research Applications

. It has shown promise in the development of anticancer, anti-inflammatory, and antimicrobial agents. Additionally, its unique structure makes it a valuable intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

5-Methoxy-1,2,3,4-tetrahydro-2,6-naphthyridine is structurally similar to other naphthyridine derivatives, such as 1,6-naphthyridine and 1,2,3,4-tetrahydro-1,6-naphthyridine. its unique methoxy group and tetrahydro structure confer distinct chemical and biological properties. These differences can influence its reactivity, solubility, and biological activity, making it a valuable compound in various research applications.

Comparison with Similar Compounds

  • 1,6-Naphthyridine

  • 1,2,3,4-Tetrahydro-1,6-naphthyridine

  • 2,6-Naphthyridine

  • 1,2,3,4-Tetrahydro-2,6-naphthyridine

Properties

IUPAC Name

5-methoxy-1,2,3,4-tetrahydro-2,6-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-12-9-8-3-4-10-6-7(8)2-5-11-9/h2,5,10H,3-4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWOBLYJANXSUSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC2=C1CCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701249345
Record name 1,2,3,4-Tetrahydro-5-methoxy-2,6-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701249345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1060816-48-9
Record name 1,2,3,4-Tetrahydro-5-methoxy-2,6-naphthyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1060816-48-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,3,4-Tetrahydro-5-methoxy-2,6-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701249345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methoxy-1,2,3,4-tetrahydro-2,6-naphthyridine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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